tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protective group, an aminomethyl substituent, and a propyl group at the 2-position of the pyrrolidine ring. The stereochemistry (2S) and substitution pattern influence its conformational flexibility, solubility, and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZPXOEANKHEL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate typically begins with the appropriate pyrrolidine derivative.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate serves as a critical building block in the synthesis of more complex molecules. It is utilized in:
- Synthesis of Bioactive Compounds: The compound can be used to create various derivatives that exhibit biological activity, including inhibitors for specific enzymes .
Biology
In biological research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its structure allows it to interact with biological targets effectively:
- Enzyme Studies: The aminomethyl group facilitates binding to enzyme active sites, providing insights into enzyme kinetics and mechanisms .
Pharmaceutical Development
The compound has been identified as a precursor for the synthesis of pharmaceutical agents, including:
- Lacosamide Derivatives: It serves as an intermediate in the synthesis of lacosamide, a medication used for epilepsy and neuropathic pain .
Case Study 1: Synthesis of IKKβ Inhibitors
Research has shown that this compound can be utilized to synthesize imidazo[1,2-b]pyridazine derivatives, which act as potent inhibitors of IKKβ, an important target in cancer therapy .
| Compound | Yield (%) | Method |
|---|---|---|
| Imidazo[1,2-b]pyridazine | 76% | Reaction with tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine |
Case Study 2: Production of Specialty Chemicals
In industrial applications, this compound is used to produce specialty chemicals that have diverse applications in materials science. Continuous flow reactors are often employed for efficient synthesis .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine-Based Analogs with Fluorine Substitution
Fluorinated pyrrolidine derivatives are widely explored for their enhanced metabolic stability and pharmacokinetic properties. Key examples include:
Key Differences :
- The target compound’s propyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to fluorinated analogs.
Azetidine vs. Pyrrolidine Ring Systems
Azetidine (4-membered ring) derivatives offer distinct conformational constraints compared to pyrrolidine (5-membered ring):
Key Differences :
Piperidine and Oxo-Substituted Derivatives
Piperidine (6-membered ring) and ketone-containing analogs demonstrate divergent physicochemical behaviors:
Key Differences :
- The 4-oxo group in piperidine derivatives enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic propyl group in the target compound.
Complex Spiro-Pyrrolidine Derivatives
Key Differences :
- The spiro architecture and bulky substituents (e.g., triisopropylsilyl) in compound 328 increase steric hindrance and lipophilicity, limiting solubility compared to the target compound.
- Such derivatives are often tailored for specific targets (e.g., kinase inhibitors), whereas the simpler pyrrolidine scaffold of the target compound offers broader applicability .
Solubility and LogP Predictions
- Fluorinated analogs : Lower calculated logP (e.g., ~1.5–2.0) due to electronegative fluorine atoms.
- Target compound : Higher logP (~2.5–3.0) due to the propyl group, favoring lipid membrane penetration.
- Spiro derivatives : LogP >4.0 (e.g., compound 328), indicating poor aqueous solubility .
Biological Activity
tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine family. This compound is notable for its potential biological activities and applications in medicinal chemistry. It serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 242.36 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a propyl group, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction profile suggests that it may influence pathways involved in inflammation, pain modulation, and possibly cancer therapy.
Biological Applications
1. Synthesis of Bioactive Compounds
this compound is utilized as an intermediate in the synthesis of various bioactive compounds, including:
- IKKβ Inhibitors : It serves as a precursor for synthesizing imidazo[1,2-b]pyridazine derivatives that exhibit potent inhibition of IKKβ, a key regulator in inflammatory responses .
- Dopamine Receptor Antagonists : Derivatives synthesized from this compound have been explored for their potential as D₂ receptor antagonists .
2. Potential Therapeutic Effects
Research indicates that derivatives of this compound may exhibit cytostatic properties and could be effective in treating conditions associated with vasoconstriction, such as hypertension and ischemic diseases .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of compounds derived from this compound. The results demonstrated significant inhibition of prostaglandin E₂ (PGE₂) production in vitro, suggesting its potential use in managing inflammatory disorders. For instance, specific derivatives showed IC₅₀ values ranging from 0.84 to 1.39 μM against COX-2 enzymes .
Case Study 2: Cancer Research
Another investigation focused on the anti-cancer properties of related compounds in xenograft models. Compounds derived from this pyrrolidine exhibited promising results in reducing tumor growth rates significantly compared to control groups, indicating their potential as therapeutic agents in oncology .
Comparative Analysis
A comparison with similar pyrrolidine derivatives highlights the unique properties of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | IKKβ inhibition, anti-inflammatory |
| tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Reduced activity due to lack of propyl group |
| tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Structure | Different reactivity profile |
Q & A
Q. What are the common synthetic routes for tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step processes, including Boc protection, nucleophilic substitution, and catalytic hydrogenation. For example, similar pyrrolidine derivatives are synthesized via:
- Step 1 : Reacting a Boc-protected pyrrolidine precursor with propylamine or a propylating agent under basic conditions .
- Step 2 : Purification via column chromatography (e.g., ethanol/chloroform, 1:10) to isolate intermediates, achieving yields up to 60% .
- Step 3 : Deprotection using acidic or catalytic conditions (e.g., Pd/C hydrogenation) to finalize the aminomethyl group .
Q. Optimization Strategies :
Q. Which spectroscopic methods are most effective for confirming the structural integrity and stereochemistry of this compound?
Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₃H₂₄N₂O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for derivatives of this compound?
Methodological Answer : Discrepancies may arise from solvent effects, dynamic conformational changes, or impurities. Strategies include:
- Deuterated Solvent Calibration : Ensure chemical shifts are referenced to residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .
- Variable Temperature NMR : Probe conformational flexibility by analyzing splitting patterns at low/high temperatures .
- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What strategies are employed to achieve enantiomeric purity in the synthesis, particularly regarding the (2S) configuration?
Methodological Answer :
- Chiral Auxiliaries : Use Boc-protected L-prolinol derivatives as starting materials to enforce the (2S) configuration .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Case Study : A related (2S,4R)-configured pyrrolidine achieved 99% enantiomeric excess via Pd/C-catalyzed hydrogenation under optimized pressure .
Q. How does the substitution pattern on the pyrrolidine ring (e.g., aminomethyl vs. hydroxymethyl) influence pharmacological properties?
Methodological Answer :
- Aminomethyl Group : Enhances water solubility and hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition ).
- Propyl Group : Increases lipophilicity, potentially enhancing blood-brain barrier penetration .
- Comparative Analysis : Fluorinated analogs (e.g., 4,4-difluoro derivatives) show reduced metabolic stability but higher target selectivity .
Table 1 : Substituent Effects on Bioactivity
| Substituent | Solubility (LogP) | Target Affinity (IC₅₀) | Metabolic Stability |
|---|---|---|---|
| Aminomethyl (Target) | 1.8 | 120 nM | Moderate |
| Hydroxymethyl | 1.2 | 250 nM | High |
| 4,4-Difluoro | 2.1 | 85 nM | Low |
Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?
Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS/MS Analysis : Monitor degradation products (e.g., Boc deprotection to form free amines) .
- Forced Degradation : Use acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
